Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl-
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Overview
Description
Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl- is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, to form the indazole ring . The cyclopropyl group can be introduced through cyclopropanation reactions, while the ethylsulfonyl group can be added using sulfonylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce the formation of byproducts .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-cyclopropylbenzamide: A derivative with a cyclopropyl group, known for its potential therapeutic effects.
Ethylsulfonylbenzamide: A derivative with an ethylsulfonyl group, investigated for its biological activities.
Uniqueness
Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl- is unique due to the combination of its structural features, including the indazole ring, cyclopropyl group, and ethylsulfonyl group.
Properties
CAS No. |
651781-11-2 |
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Molecular Formula |
C20H21N3O3S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-cyclopropyl-3-(1-ethylsulfonylindazol-5-yl)-4-methylbenzamide |
InChI |
InChI=1S/C20H21N3O3S/c1-3-27(25,26)23-19-9-6-14(10-16(19)12-21-23)18-11-15(5-4-13(18)2)20(24)22-17-7-8-17/h4-6,9-12,17H,3,7-8H2,1-2H3,(H,22,24) |
InChI Key |
GXQPIHVHXAQIER-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NC4CC4)C)C=N1 |
Origin of Product |
United States |
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